molecular formula C22H26F2N4O2 B605591 p38alpha Inhibitor 1 CAS No. 1036404-17-7

p38alpha Inhibitor 1

Cat. No.: B605591
CAS No.: 1036404-17-7
M. Wt: 416.5 g/mol
InChI Key: IFGWYHGYNVGVRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ARRY-797 involves multiple steps, starting with the preparation of the core indazole structure. The key steps include:

    Formation of the indazole ring: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic precursors.

    Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom on the indazole ring with a 2,4-difluorophenoxy group.

    Attachment of the isobutyl group: This is done through alkylation reactions.

    Formation of the carboxylic acid amide: This involves the reaction of the carboxylic acid derivative with 2-dimethylamino-ethylamine.

Industrial Production Methods: Industrial production of ARRY-797 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: ARRY-797 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the inhibition of p38 mitogen-activated protein kinase and its role in various chemical reactions.

    Biology: ARRY-797 is used to investigate the biological pathways involving p38 mitogen-activated protein kinase and its role in cellular processes.

    Medicine: The compound has shown promise in the treatment of inflammatory diseases such as osteoarthritis and multiple myeloma. .

    Industry: ARRY-797 is used in the development of new therapeutic agents targeting p38 mitogen-activated protein kinase.

Mechanism of Action

ARRY-797 exerts its effects by selectively inhibiting p38 mitogen-activated protein kinase, a key enzyme involved in the regulation of inflammatory responses. By blocking the activity of this enzyme, ARRY-797 reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

Uniqueness of ARRY-797: ARRY-797 is unique due to its high selectivity and potency as a p38 mitogen-activated protein kinase inhibitor. It has demonstrated significant efficacy in preclinical and clinical studies, making it a promising candidate for the treatment of inflammatory diseases .

Properties

IUPAC Name

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGWYHGYNVGVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036404-17-7
Record name 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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